molecular formula C20H18FN3O2 B2654113 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide CAS No. 920407-82-5

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide

Cat. No.: B2654113
CAS No.: 920407-82-5
M. Wt: 351.381
InChI Key: CLOLUKQTOROPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is a synthetic small molecule featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position. The pyridazin-3-yl moiety is linked via an ethoxyethyl chain to a 3-methylbenzamide group. This structure combines aromatic heterocycles (pyridazine), fluorinated substituents, and an amide bond, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(25)22-11-12-26-19-10-9-18(23-24-19)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOLUKQTOROPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Oxyethyl Linkage Formation: The oxyethyl linkage is formed through an etherification reaction, connecting the pyridazine ring to the ethyl group.

    Coupling with Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide has shown significant biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • K-562 (chronic myelogenous leukemia)
  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)

In these studies, the compound showed moderate to significant activity comparable to established chemotherapeutic agents like imatinib and nilotinib, indicating its potential as a therapeutic agent in cancer treatment .

Kinase Inhibition

The compound acts as an inhibitor of several tyrosine kinases, which are critical in cancer progression. For instance, it has been shown to inhibit the activity of:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

Inhibitory assays revealed that this compound can significantly reduce kinase activity, suggesting its role in targeting signaling pathways involved in tumor growth .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated that at a concentration of 100 µM, it inhibited cell proliferation significantly across multiple types of cancer cells. The results were benchmarked against standard treatments, showcasing its potential as a viable alternative or complementary therapy .

Case Study 2: Kinase Inhibition Profile

In another study focusing on kinase inhibition, this compound was evaluated against several protein kinases. The compound exhibited high potency against EGFR with up to 92% inhibition at low concentrations. This highlights its potential utility in developing targeted therapies for cancers associated with aberrant kinase activity .

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine or Pyridine Cores

a. Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Contains a pyridazin-3-yl group attached via a phenethylamino linker to an ethyl benzoate.
  • Comparison: Unlike the target compound, I-6230 uses a phenethylamino linker instead of an ethoxyethyl chain. The ethyl ester in I-6230 may confer lower metabolic stability compared to the benzamide in the target compound. Pyridazine’s electron-deficient nature could enhance π-π stacking with aromatic residues in biological targets, a feature shared with the target compound .
b. 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide ()
  • Structure : Features a pyridin-3-yloxy group linked to a fluorinated benzamide.
  • The oxymethyl linker in this compound is shorter than the ethoxyethyl chain in the target, possibly affecting conformational flexibility and solubility .
c. Ethyl 4-(4-(6-Methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
  • Structure : Similar to I-6230 but includes a methyl group on the pyridazine ring.
  • Comparison: The methyl substituent may increase steric hindrance but enhance lipophilicity (higher logP).

Compounds with Amide or Sulfonamide Linkages

a. N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ()
  • Structure : Benzothiazole core with a sulfonamide and diphenylacetamide.
  • Comparison : The benzothiazole ring provides distinct electronic properties compared to pyridazine. The sulfonamide group increases hydrophilicity, whereas the target compound’s benzamide balances lipophilicity and hydrogen-bonding capacity .
b. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure: Complex chromenone-pyrazolopyrimidine hybrid with dual fluorophenyl groups.
  • Comparison: The dual fluorophenyl groups in both compounds may enhance metabolic stability.

Implications of Structural Differences

  • Linker Flexibility: The ethoxyethyl chain in the target compound may improve solubility compared to rigid phenethylamino linkers (I-6230) .
  • Electron Deficiency : Pyridazine’s dual nitrogen atoms enhance electron deficiency, favoring interactions with electron-rich biological targets over pyridine or benzothiazole cores .
  • Fluorine Effects: Fluorine atoms in the target and compounds reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 920407-82-5

The compound features a pyridazine ring substituted with a fluorophenyl group, an ethoxy linkage, and an amide functional group. These structural components contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Nucleophilic Aromatic Substitution : Introduction of the fluorophenyl group.
  • Coupling Reactions : Final product synthesis by coupling the pyridazine and ethoxy groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit or modulate their functions, which is crucial for its therapeutic applications. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate that it possesses antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further investigations revealed that the compound inhibits key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, suggesting a multi-targeted approach in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridazine derivative with a substituted benzamide. A two-step approach is common:

Ether linkage formation : React 6-(4-fluorophenyl)pyridazin-3-ol with a bromoethyl intermediate (e.g., 2-bromoethyl-3-methylbenzamide) using a base like potassium carbonate in anhydrous DMF at 60–80°C for 12–24 hours.

Purification : Column chromatography with chloroform:methanol (3:1 v/v) effectively isolates the product .
Optimization tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to verify aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and ether linkage (δ 4.5–5.0 ppm for –O–CH₂–).
  • HRMS : Confirm molecular ion peaks matching the exact mass (C₂₁H₁₉FN₃O₂, expected [M+H]⁺: 380.1412).
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related pyridazine-amine derivatives .

Advanced Research Questions

Q. What strategies can address low aqueous solubility during in vitro bioactivity assays?

  • Methodological Answer : Low solubility is common in lipophilic benzamide derivatives. Mitigation approaches:
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s methyl position to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO:PBS (≤0.1% DMSO) or cyclodextrin-based solubilizers without disrupting assay integrity .
  • Structural analogs : Replace the 3-methyl group with polar substituents (e.g., –OH, –NH₂) while maintaining bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Systematic steps:

Purity validation : Use HPLC (≥95% purity) to rule out confounding impurities .

Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays).

Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular models .

Metabolite screening : Check for rapid degradation using LC-MS in biological matrices .

Q. What computational methods are effective for predicting SAR against kinase targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies benefit from:
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hinge region interactions via pyridazine’s nitrogen atoms) .
  • MD simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å for stable complexes).
  • Free-energy calculations : Apply MM-GBSA to rank derivatives by binding affinity .

Critical Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic stability. Suggested studies:

    • Rodent PK/PD : Dose at 10–50 mg/kg to assess Cmax, T½, and tissue distribution .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
  • Mechanistic depth : Unclear whether anticancer activity stems from kinase inhibition or off-target effects. Proposed approaches:

    • CRISPR-Cas9 knockout : Validate target relevance in isogenic cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.